molecular formula C24H32N2O2 B15023145 3-methyl-N-[4-(nonylcarbamoyl)phenyl]benzamide

3-methyl-N-[4-(nonylcarbamoyl)phenyl]benzamide

Cat. No.: B15023145
M. Wt: 380.5 g/mol
InChI Key: XFSSJWTVYUMDOP-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(nonylcarbamoyl)phenyl]benzamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a benzamide core substituted with a nonylcarbamoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(nonylcarbamoyl)phenyl]benzamide typically involves the following steps:

    Acylation Reaction: The starting material, 4-aminobenzoic acid, is reacted with nonyl isocyanate to form N-(4-nonylcarbamoyl)benzoic acid.

    Amidation Reaction: The N-(4-nonylcarbamoyl)benzoic acid is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This involves the use of microreactor systems to optimize reaction conditions and improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(nonylcarbamoyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-methyl-N-[4-(nonylcarbamoyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(nonylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[4-(nonylcarbamoyl)phenyl]benzamide is unique due to the presence of the nonylcarbamoyl group, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

3-methyl-N-[4-(nonylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C24H32N2O2/c1-3-4-5-6-7-8-9-17-25-23(27)20-13-15-22(16-14-20)26-24(28)21-12-10-11-19(2)18-21/h10-16,18H,3-9,17H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

XFSSJWTVYUMDOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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